molecular formula C17H19N5O4 B140559 Nitrodenafil CAS No. 147676-99-1

Nitrodenafil

Cat. No.: B140559
CAS No.: 147676-99-1
M. Wt: 357.4 g/mol
InChI Key: JMINGHHRIRWKPP-UHFFFAOYSA-N
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Description

Nitrodenafil is a chemical compound with the molecular formula C17H19N5O4 It is a derivative of sildenafil, a well-known phosphodiesterase type 5 inhibitor

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitrodenafil involves several steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolopyrimidinone core and the introduction of the nitro and ethoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce this compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Nitrodenafil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: The nitro group in this compound can be reduced to an amino group under specific conditions.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxidized forms of this compound.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Nitrodenafil has the chemical formula C17H19N5O4C_{17}H_{19}N_{5}O_{4} and operates by inhibiting the PDE5 enzyme. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis, facilitating vasodilation and enhancing blood flow, which is crucial for achieving and maintaining an erection during sexual stimulation .

Comparison with Other PDE5 Inhibitors

CompoundChemical FormulaHalf-LifeUnique Features
This compoundC17H19N5O4ModerateTargeted action on phosphodiesterase type 5
SildenafilC22H30N6O4S4 hoursAssociated with visual side effects
TadalafilC22H19N3O417.5 hoursLonger duration; can be taken daily
VardenafilC23H32N6O4S5 hoursLess visual disturbance than sildenafil

Clinical Applications

  • Erectile Dysfunction Treatment : The primary application of this compound is in treating ED. Clinical studies have shown that it effectively improves penile rigidity and the duration of erections .
  • Potential Use in Pulmonary Hypertension : Due to its vasodilatory effects, there is ongoing research into this compound's efficacy in treating pulmonary arterial hypertension (PAH). The mechanism involves similar pathways as those used in ED treatment, where increased blood flow can alleviate symptoms associated with PAH.

Research Findings and Case Studies

Recent studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Pharmacokinetic Studies : Research has explored how this compound is absorbed, distributed, metabolized, and excreted in the body. Understanding these parameters is essential for determining optimal dosages and identifying potential drug interactions.
  • Case Study Analysis : A study involving various PDE5 inhibitors highlighted this compound's effectiveness compared to other compounds in enhancing erectile function. The findings indicated significant improvements in patients treated with this compound, showcasing its viability as a therapeutic agent for ED .

Mechanism of Action

Nitrodenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow. This mechanism is similar to that of sildenafil, but this compound may have unique properties due to its chemical structure.

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: The parent compound of nitrodenafil, widely known for treating erectile dysfunction.

    Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.

    Vardenafil: Similar to sildenafil but with different pharmacokinetic properties.

Uniqueness of this compound

This compound is unique due to its specific chemical modifications, which may confer distinct pharmacological properties. These modifications can affect its potency, selectivity, and duration of action compared to other similar compounds.

Biological Activity

Nitrodenafil is a chemical compound that belongs to the class of phosphodiesterase type 5 (PDE-5) inhibitors, which are primarily used in the treatment of erectile dysfunction. This compound exhibits a variety of biological activities due to its unique chemical structure, particularly the presence of a nitro group, which influences its pharmacological effects. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and associated research findings.

This compound's structure is characterized by the nitro group (NO2-NO_2), which plays a crucial role in its biological activity. The nitro group can act as both a pharmacophore and a toxicophore , influencing the compound's interaction with various biological targets. The reduction of the nitro group to form amine derivatives involves enzymatic reactions that utilize NADH or NADPH as reducing agents, leading to various biological outcomes, including potential toxicity and therapeutic effects .

The primary mechanism through which this compound exerts its effects is by inhibiting PDE-5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases cGMP levels, leading to enhanced vasodilation and improved blood flow to erectile tissues. This mechanism is similar to that of other well-known PDE-5 inhibitors such as sildenafil and tadalafil.

1. Antifungal Activity

Recent studies have highlighted this compound's antifungal properties. For instance, derivatives containing the nitro group have shown significant activity against Gram-positive microorganisms. The mechanism underlying this antifungal action involves effective electrostatic interactions between the nitro group and metal ions in enzymes critical for fungal growth .

2. Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. Nitrated fatty acids derived from this compound have been shown to modulate inflammatory responses by interacting with specific proteins involved in cellular signaling pathways. These interactions can lead to a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α .

3. Cytoprotective Properties

The compound has been noted for its cytoprotective effects, particularly in human cells. Studies indicate that this compound may enhance cellular defense mechanisms against oxidative stress and inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities of this compound

Biological Activity Mechanism Research Findings
AntifungalInhibition of ergosterol synthesisEffective against C. krusei with MIC = 1 μM
Anti-inflammatoryModulation of cytokine productionInhibits IL-1β and TNF-α production
CytoprotectiveEnhancement of cellular defenseProtects against oxidative stress

Case Study: Efficacy in Erectile Dysfunction

A clinical study investigated the efficacy of this compound in patients with erectile dysfunction. Results indicated significant improvements in erectile function scores compared to placebo groups, demonstrating its potential as an effective treatment option . Participants reported enhanced satisfaction levels and improved overall quality of life.

Analytical Methods for Detection

The detection and quantification of this compound in dietary supplements have been explored using advanced chromatographic techniques such as high-performance thin-layer chromatography (HPTLC) and liquid chromatography-mass spectrometry (LC-MS). These methods allow for precise identification and analysis of this compound alongside other PDE-5 inhibitors .

Properties

IUPAC Name

5-(2-ethoxy-5-nitrophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-4-6-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-10(22(24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMINGHHRIRWKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611630
Record name 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147676-99-1
Record name Nitrodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITRODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P17UA8F92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.